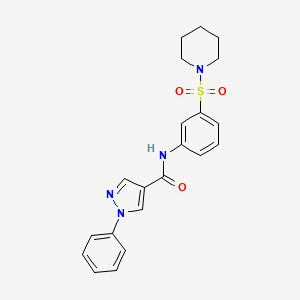
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation. In
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways in the cell. For example, N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been found to have various biochemical and physiological effects. For example, this compound has been shown to:
1. Induce cell cycle arrest and apoptosis in cancer cells.
2. Inhibit the production of pro-inflammatory cytokines.
3. Reduce oxidative stress and inflammation in the brain.
4. Improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been found to be highly potent against various cancer cell lines and animal models of disease.
2. Versatile: N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been shown to have multiple biological activities, making it useful for studying various cellular processes.
Some of the limitations of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide include:
1. Limited solubility: N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Lack of in vivo data: While N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has shown promising results in animal models of disease, more in vivo data is needed to fully understand its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide. Some of these directions include:
1. Further elucidation of the mechanism of action: More research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide and how it modulates various signaling pathways in the cell.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide in humans.
3. Formulation development: Developing new formulations of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide with improved solubility and bioavailability could enhance its potential clinical applications.
4. Combination therapy: Investigating the potential of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide in combination with other drugs or therapies could enhance its anti-tumor and neuroprotective effects.
In conclusion, N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide is a chemical compound that has shown promising results in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation. While more research is needed to fully understand its potential clinical applications, N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has the potential to be a valuable tool for studying various cellular processes and developing new therapies for cancer and neurological disorders.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide involves the reaction of 3,5-dimethylaniline with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with acetic acid and ammonium acetate to form the final compound. This synthesis method has been optimized to produce high yields of pure N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation. Some of the potential applications of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide include:
1. Anti-tumor activity: N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been found to have potent anti-tumor activity against various cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Anti-inflammatory activity: N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been found to have anti-inflammatory activity in animal models. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Neuroprotective activity: N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been found to have neuroprotective activity in animal models of neurological disorders. This compound has been shown to reduce oxidative stress and inflammation in the brain, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-7-12(2)9-13(8-11)19-17(22)10-16-14-5-3-4-6-15(14)18(23)21-20-16/h3-9H,10H2,1-2H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMCAQMOQMORDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)



![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)

![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)
![N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)